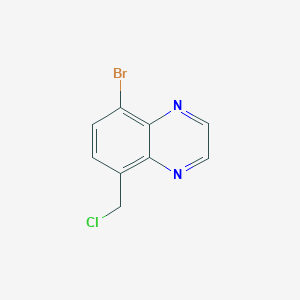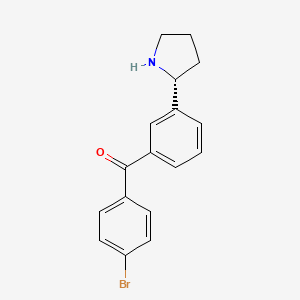
4-Bromo-7-chloro-3-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine, chlorine, and iodine atoms in the structure of this compound makes it a unique compound with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-3-iodo-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and cyclization reactions. One common method involves the use of 2,6-dichlorobenzonitrile as a starting material, followed by regioselective bromination and cyclization with hydrazine . This method provides a high yield and is suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and iodination, followed by purification techniques like recrystallization and column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The indazole ring can be formed or modified through cyclization reactions involving hydrazine and other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Hydrazine: Used for cyclization reactions.
Transition Metal Catalysts: Such as copper and palladium, used for various catalytic reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted indazoles and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
4-Bromo-7-chloro-3-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Research: Studied for its interactions with biological targets and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of halogen atoms in the structure enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-7-chloro-3-iodo-1H-indazole include:
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
4-Bromo-1H-indazole: Known for its biological activities and used in various medicinal applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms, which provides distinct chemical reactivity and biological activity compared to other indazole derivatives. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H3BrClIN2 |
|---|---|
Molecular Weight |
357.37 g/mol |
IUPAC Name |
4-bromo-7-chloro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) |
InChI Key |
AQKRVXHGHCQUTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1)Br)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


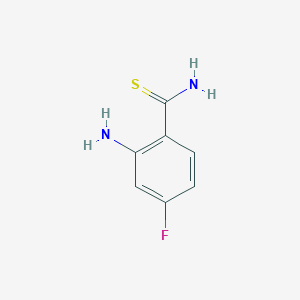
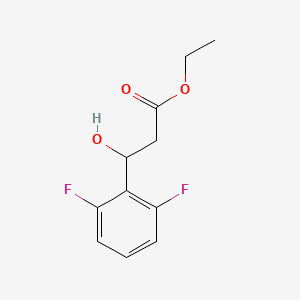


![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
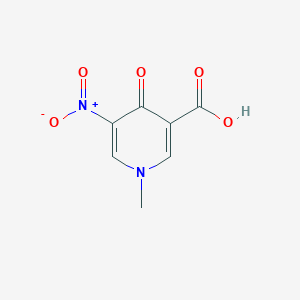
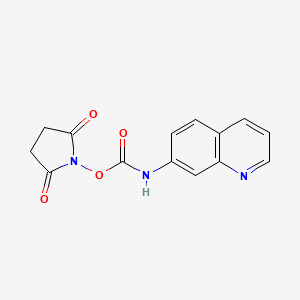

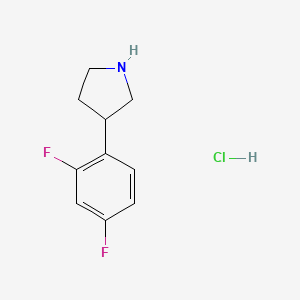
![3H-benzo[e]indol-1-ol](/img/structure/B13675366.png)
